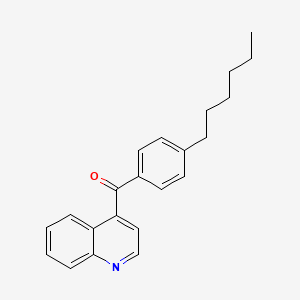

4-(4-Hexylbenzoyl)quinoline

Description

Significance in Advanced Organic and Medicinal Chemistry

The quinoline (B57606) nucleus is considered a "privileged scaffold" because its structure allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. nih.govorientjchem.org Researchers have successfully synthesized numerous quinoline derivatives with applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The ability to introduce various functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's electronic and steric properties, which in turn influences its biological activity and potential therapeutic applications. orientjchem.orgresearchgate.net This structural versatility makes quinoline a critical building block in the design and synthesis of new drugs. nih.govresearchgate.net

The development of novel synthetic methodologies to construct and functionalize the quinoline core remains an active area of research in organic chemistry. These efforts aim to provide more efficient and environmentally benign routes to access complex quinoline-based molecules.

Structure

3D Structure

Properties

CAS No. |

1706462-35-2 |

|---|---|

Molecular Formula |

C22H23NO |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(4-hexylphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)20-15-16-23-21-10-7-6-9-19(20)21/h6-7,9-16H,2-5,8H2,1H3 |

InChI Key |

BJKGVDQAIKKFTF-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Hexylbenzoyl Quinoline and Its Structural Analogues

Strategic Retrosynthetic Analysis of the 4-(4-Hexylbenzoyl)quinoline Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. deanfrancispress.com Applying this logic to 4-(4-Hexylbenzoyl)quinoline reveals several plausible synthetic pathways.

The most intuitive disconnection is at the carbonyl group, separating the quinoline (B57606) ring from the hexylbenzoyl moiety. This C-C bond disconnection suggests a Friedel-Crafts acylation reaction as the corresponding forward synthetic step. This approach would involve acylating a quinoline precursor with 4-hexylbenzoyl chloride.

A more fundamental approach involves disconnecting the bonds that form the quinoline ring itself. This leads to precursors that can be assembled through various classical and modern cyclization strategies. For instance, a disconnection consistent with the Friedländer annulation would break the quinoline ring into a 2-aminoaryl ketone and a carbonyl compound containing the necessary atoms to complete the second ring. These primary disconnections form the basis for the synthetic explorations detailed in the following sections.

Exploration of Classical and Modern Annulation Reactions for Quinoline Ring Formation

The formation of the quinoline ring, known as annulation, can be achieved through a variety of named reactions, each with its own set of advantages and limitations.

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group adjacent to a carbonyl. wikipedia.org The reaction is typically catalyzed by acids or bases. wikipedia.org The mechanism can proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration, or via the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org

To synthesize a 4-substituted aroyl quinoline, a potential Friedländer approach would involve reacting a 2-aminoaryl ketone with a β-dicarbonyl compound or a related species. Innovations in catalysis have significantly improved the scope and efficiency of this reaction. Modern variants employ catalysts such as:

Lewis acids: Neodymium(III) nitrate (B79036) hexahydrate and other Lewis acids have been shown to effectively catalyze the reaction. wikipedia.org

Solid acid catalysts: Materials like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia provide advantages such as mild reaction conditions, easy work-up, and catalyst recyclability. nih.govresearchgate.net

Ionic liquids: Molten triethylammonium (B8662869) hydrogen sulfate (B86663) can act as both a solvent and a Brønsted acid catalyst, allowing for solvent-free conditions. nih.gov

Asymmetric Catalysis: Enamine catalysis has enabled the first catalytic enantioselective Friedländer reactions, allowing for the synthesis of chiral quinolines. acs.org

The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinoline derivatives, which can subsequently be oxidized to quinolines. beilstein-journals.orgwikipedia.org It is a formal [4+2] cycloaddition between an aromatic imine (pre-formed or generated in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.orgjst.org.in

Mechanistic Considerations:

Imine Formation: An aniline reacts with an aldehyde to form a Schiff base (imine).

Lewis Acid Activation: A Lewis acid catalyst (e.g., boron trifluoride) activates the imine for electrophilic attack. jst.org.in

Cycloaddition: The activated imine reacts with the electron-rich alkene in a stepwise or concerted manner to form a carbocationic intermediate.

Cyclization and Aromatization: The intermediate undergoes an electrophilic aromatic substitution to close the ring, forming a tetrahydroquinoline. wikipedia.org This product can then be oxidized using reagents like manganese dioxide to yield the final quinoline. beilstein-journals.org

The versatility of the Povarov reaction allows for the assembly of complex quinoline scaffolds from three or more simple components in a single operation. iipseries.orgresearchgate.net

These classical methods are fundamental in quinoline chemistry, primarily leading to 4-hydroxyquinoline (B1666331) (quinolone) derivatives.

Gould-Jacobs Reaction: This pathway involves the reaction of an aniline with an ethoxymethylenemalonate ester. The process unfolds through a series of steps:

Condensation of the aniline with the malonic ester derivative. wikipedia.orgwikidoc.org

Thermal cyclization at high temperatures (often >250 °C) to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com

Saponification of the ester to a carboxylic acid.

Decarboxylation upon heating to yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.org While robust, the harsh thermal conditions are a significant limitation. mdpi.comablelab.eu

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com Depending on the reaction temperature, the initial condensation can occur at either the keto or ester carbonyl group. The subsequent thermal cyclization, also requiring high temperatures (200–250 °C), leads to the formation of a 4-hydroxyquinoline. mdpi.com The use of high-boiling inert solvents can improve yields but complicates product purification. mdpi.com

| Classical Synthesis | Reactants | Primary Product | Key Conditions |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate Ester | 4-Hydroxyquinoline | High Temperature (>250°C), Multi-step wikipedia.orgmdpi.com |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline | High Temperature (200-250°C) mdpi.comwikipedia.org |

Transition-metal catalysis has emerged as a dominant force in modern organic synthesis, offering mild, efficient, and highly selective routes to complex molecules. ias.ac.in Numerous methods for quinoline synthesis have been developed using catalysts based on palladium, copper, iron, and other metals. ias.ac.inrsc.org These reactions often proceed via C-H activation, cross-coupling, and cyclization cascades.

Key strategies include:

Palladium-Catalyzed Reactions: Domino reactions involving Sonogashira coupling of o-haloanilines with terminal alkynes, followed by intramolecular cyclization, are common. chim.it

Copper-Catalyzed Reactions: Copper catalysts are effective in one-pot syntheses from anilines and aldehydes, proceeding through C-H functionalization and C-N/C-C bond formation. ias.ac.in

Iron-Catalyzed Reactions: Iron salts, being inexpensive and less toxic, are attractive catalysts for multicomponent reactions (e.g., aniline-aldehyde-alkyne couplings) to produce polysubstituted quinolines. rsc.orgchemrevlett.com

| Catalyst System | Starting Materials | Reaction Type | Product |

| Palladium (Pd) | o-Haloanilines, Alkynes | Sonogashira Coupling / Cyclization | Substituted Quinolines chim.it |

| Copper (Cu) | Anilines, Aldehydes, Alkynes | A³ Coupling / C-H Activation | 2,4-Disubstituted Quinolines ias.ac.inchemrevlett.com |

| Iron (Fe) | Anilines, Aldehydes, Alkynes | Multicomponent Coupling | 2,4-Disubstituted Quinolines chemrevlett.com |

| Silver (Ag) | 3-Alkynyl-2-arylquinolines | Cycloisomerization | Benzo[c]acridines chim.it |

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each starting material. rsc.org This approach is prized for its atom economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse compounds. rsc.orgrsc.org

Besides the Povarov reaction, a prominent MCR for quinoline synthesis is the Aniline-Aldehyde-Alkyne (A³) coupling. This reaction, often catalyzed by transition metals like copper, iron, or zinc, directly yields 2,4-disubstituted quinolines. chemrevlett.com The general mechanism involves the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation and subsequent oxidation to furnish the aromatic quinoline ring. chemrevlett.com The ability to vary all three components makes MCRs an exceptionally flexible tool for creating a wide array of functionalized quinoline scaffolds. rsc.orgresearchgate.net

Elaboration of the 4-Hexylbenzoyl Moiety via Advanced Coupling Reactions

The construction of the 4-(4-Hexylbenzoyl)quinoline framework can be efficiently achieved by forming the crucial carbon-carbon or carbon-heteroatom bonds that link the quinoline core to the 4-hexylbenzoyl group. Advanced, palladium-catalyzed cross-coupling reactions are instrumental for this purpose, offering high functional group tolerance and catalytic efficiency. Key strategies include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

One plausible approach involves a late-stage introduction of the benzoyl moiety. This could be accomplished via a Friedel-Crafts acylation of a pre-formed 4-(4-hexylphenyl)quinoline. However, modern coupling reactions provide more direct and versatile routes.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating aryl-aryl bonds by coupling an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org For the synthesis of 4-(4-Hexylbenzoyl)quinoline, two main pathways can be envisioned:

Coupling of a quinoline-4-boronic acid derivative with a 4-hexylbenzoyl halide.

Coupling of a 4-haloguinoline with a (4-hexylphenyl)boronic acid, followed by oxidation of the resulting intermediate to the ketone.

Acyl chlorides can serve as effective electrophiles in Suzuki couplings, leading directly to aryl ketones. mdpi.com This makes the reaction highly convergent. The general reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. organic-chemistry.orgnumberanalytics.com A potential strategy for synthesizing a precursor to the target molecule could involve reacting a 4-haloquinoline with 1-hexene (B165129) to introduce the hexyl chain, although this would require further steps to form the benzoyl group. A more direct, albeit complex, application would be an acyl-Heck type reaction. An improved Larock method, which utilizes a Heck reaction between 2-bromoanilines and allylic alcohols, offers a one-pot synthesis of substituted quinolines, demonstrating the power of this reaction in building the core heterocycle. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.govajouronline.comresearchgate.netacs.org A synthetic route could involve coupling a 4-haloquinoline with 1-octyne, followed by hydration of the resulting alkyne to yield the corresponding ketone. Domino reactions involving Sonogashira coupling have been developed to synthesize quinoline derivatives in a single, efficient step. organic-chemistry.orgnih.gov

Table 1: Comparison of Advanced Coupling Reactions for Synthesis of Aryl Ketones and Quinolines

| Coupling Reaction | Key Reactants | Catalyst System (Typical) | Key Advantages | Potential Application for 4-(4-Hexylbenzoyl)quinoline |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide/Triflate | Pd complex (e.g., Pd(PPh₃)₄) + Base | High functional group tolerance; commercially available reagents; stable and low-toxicity boron reagents. organic-chemistry.org | Direct coupling of 4-quinolylboronic acid with 4-hexylbenzoyl chloride. mdpi.com |

| Heck Reaction | Alkene + Organohalide/Triflate | Pd catalyst (e.g., Pd(OAc)₂) + Base | Forms substituted alkenes; good for C-C bond formation; can be performed intramolecularly. organic-chemistry.orglibretexts.org | One-pot synthesis of the quinoline core from substituted anilines and allylic alcohols. organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne + Organohalide/Triflate | Pd complex + Cu(I) co-catalyst + Base | Directly forms C(sp)-C(sp²) bonds; mild reaction conditions. organic-chemistry.orgnih.gov | Coupling of a 4-haloquinoline with an appropriate alkyne, followed by functional group transformation. ajouronline.com |

Integration of Green Chemistry Principles in the Synthesis of 4-(4-Hexylbenzoyl)quinoline

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.comresearchgate.net Applying these principles to the synthesis of 4-(4-Hexylbenzoyl)quinoline involves designing reactions that maximize atom economy, use safer solvents, employ catalytic methods, and minimize waste. ijpsjournal.comnih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently less wasteful. numberanalytics.com For quinoline synthesis, strategies like multicomponent reactions (MCRs) and C-H activation are particularly effective.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. nih.gov This approach is highly atom-economical and efficient for building diverse quinoline scaffolds. nih.gov

C-H Activation/Functionalization: Instead of pre-functionalizing starting materials with halides or organometallic groups, C-H activation directly converts a C-H bond into a C-C or C-heteroatom bond. nih.govacs.org This eliminates steps and reduces the formation of stoichiometric byproducts. For instance, synthesizing the benzoyl portion of the molecule via aerobic C-H oxygenation is a highly atom-economical strategy for producing aromatic ketones. chemistryviews.org

Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of more benign alternatives or the elimination of solvents altogether.

Green Solvents: For quinoline synthesis, water and ethanol/water mixtures have been successfully used as environmentally friendly solvents. researchgate.nettandfonline.comrsc.org Other sustainable options include ionic liquids and deep eutectic solvents (DESs), which are non-volatile and can sometimes act as both solvent and catalyst. ijpsjournal.com The synthesis of aromatic ketones has also been demonstrated in water using visible-light photocatalysis, which is an economical and environmentally friendly approach. chemistryviews.org

Solvent-Free Systems: Reactions conducted without a solvent, often with mechanical energy (mechanochemistry) or microwave assistance, can significantly reduce waste and energy consumption. ijpsjournal.comnumberanalytics.com Mechanochemical methods, which use grinding to initiate reactions, offer an eco-friendly alternative to traditional solvent-based techniques for amide derivatization and the synthesis of ketones. rsc.orgmdpi.com

Catalysts are a cornerstone of green chemistry because they allow reactions to proceed with greater efficiency and selectivity under milder conditions, often replacing stoichiometric reagents that generate large amounts of waste. numberanalytics.com

Biocatalysis: The use of enzymes (biocatalysts) offers exceptional selectivity and operates under mild, aqueous conditions. rsc.org Enzymes like monoamine oxidase (MAO) and laccase have been employed for the synthesis of quinolines from tetrahydroquinoline precursors. rsc.orgnih.govacs.org These biocatalytic methods are highly efficient and enrich the toolbox of redox approaches for synthesizing N-heterocycles. rsc.org

Metal-Free Catalysis: While palladium and other transition metals are highly effective catalysts, they can be toxic and expensive. Metal-free catalysis provides a more sustainable alternative. nih.govacs.orgmdpi.com For example, iodine-catalyzed tandem reactions can produce functionalized quinolines efficiently. nih.govacs.org Similarly, Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has been developed as a recyclable, metal-free heterogeneous catalyst for quinoline synthesis. researchgate.net

Waste prevention is the most critical principle of green chemistry. numberanalytics.com The strategies discussed above all contribute to this goal.

Catalyst Recycling: Using heterogeneous catalysts, which are in a different phase from the reactants, simplifies catalyst separation and recycling, reducing waste and cost. numberanalytics.com

Tandem/Domino Reactions: Designing a synthesis where multiple bond-forming events occur in a single pot without isolating intermediates (a tandem or domino reaction) reduces solvent use, energy consumption, and waste from purification steps. organic-chemistry.orgnih.gov

Use of Benign Oxidants: For oxidation steps, such as forming the ketone in the benzoyl moiety, using molecular oxygen (from air) as the oxidant is a green alternative to traditional, less atom-economical oxidants like peroxides. chemistryviews.org

Table 2: Green Chemistry Approaches in the Synthesis of Quinolines and Aromatic Ketones

| Green Chemistry Principle | Approach | Example/Application | Benefit |

|---|---|---|---|

| Atom Economy | Multicomponent Reactions (MCRs) | Povarov, Gewald, and Ugi reactions for quinoline synthesis. nih.gov | High convergence, builds complexity in a single step. nih.gov |

| Sustainable Solvents | Use of Water or Ethanol/Water | Friedländer synthesis of quinolines in an ethanol-water mixture. researchgate.net | Reduces use of volatile organic compounds (VOCs), low toxicity. researchgate.net |

| Catalysis | Biocatalysis | Monoamine oxidase (MAO) for oxidation of tetrahydroquinolines to quinolines. rsc.orgnih.gov | High selectivity, mild conditions, aqueous media. rsc.org |

| Catalysis | Metal-Free Catalysis | Iodine-catalyzed synthesis of quinolines from 2-styrylanilines. nih.govacs.org | Avoids toxic/expensive transition metals. nih.gov |

| Waste Prevention | Solvent-Free Reactions | Mechanochemical synthesis of aromatic ketones. rsc.org | Eliminates solvent waste, often energy efficient. rsc.org |

| Waste Prevention | Use of Green Oxidants | Visible-light-induced aerobic (O₂) C-H oxidation to form aromatic ketones. chemistryviews.org | Air is a cheap and non-polluting oxidant; water is the only byproduct. chemistryviews.org |

Sophisticated Spectroscopic and Chromatographic Characterization of 4 4 Hexylbenzoyl Quinoline for Research Validation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-(4-Hexylbenzoyl)quinoline, both ¹H and ¹³C NMR would provide the initial framework for its structural identity.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the quinoline (B57606) ring, the substituted benzoyl ring, and the n-hexyl chain. Protons on the quinoline moiety are expected in the aromatic region (δ 7.5-9.0 ppm), with the proton at the C2 position being the most deshielded. uncw.edu The four aromatic protons of the 1,4-disubstituted benzoyl group would appear as two distinct doublets. The aliphatic protons of the hexyl group would be found in the upfield region (δ 0.8-2.7 ppm), exhibiting characteristic multiplicities corresponding to their adjacent protons.

The ¹³C NMR spectrum would complement this by showing the expected 18 unique carbon signals (some aromatic carbons may have overlapping signals depending on the solvent and resolution). Key signals would include the carbonyl carbon (C=O) around δ 195-200 ppm, aromatic carbons between δ 120-150 ppm, and the six aliphatic carbons of the hexyl chain below δ 40 ppm. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Data for 4-(4-Hexylbenzoyl)quinoline

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Quinoline H | 7.5 - 9.0 | m | 6H |

| Benzoyl H (ortho to C=O) | ~7.9 | d | 2H |

| Benzoyl H (ortho to hexyl) | ~7.3 | d | 2H |

| -CH₂- (benzylic) | ~2.7 | t | 2H |

| -(CH₂)₄- | 1.2 - 1.7 | m | 8H |

| -CH₃ | ~0.9 | t | 3H |

Table 2: Predicted ¹³C NMR Data for 4-(4-Hexylbenzoyl)quinoline

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 195 - 200 |

| Quinoline & Benzoyl C (Aromatic) | 120 - 150 |

| Hexyl Chain C | 14 - 36 |

To confirm the precise connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would clearly show correlations between adjacent protons within the quinoline ring system and trace the entire spin system of the n-hexyl chain, from the terminal methyl group to the benzylic methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for all protonated carbons in the molecule by linking the already assigned proton signals to their carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this structure, as it reveals long-range (2-3 bond) ¹H-¹³C correlations. The key HMBC correlation would be from the protons on the benzoyl ring (ortho to the carbonyl) and the protons on the quinoline ring (H3 and H5) to the carbonyl carbon (C=O). This correlation unequivocally proves that the 4-hexylbenzoyl group is attached to the C4 position of the quinoline ring. Other correlations would connect the benzylic protons of the hexyl group to the benzoyl ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For 4-(4-Hexylbenzoyl)quinoline, NOESY data would reveal the through-space proximity between the protons on the benzoyl ring and the protons on the quinoline ring (specifically H3 and H5). This information is crucial for determining the preferred conformation of the molecule in solution, particularly the dihedral angle between the two aromatic ring systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For 4-(4-Hexylbenzoyl)quinoline, which has a molecular formula of C₂₂H₂₃NO, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement (e.g., via ESI-TOF) that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, a critical piece of data for validating a new molecular entity. mdpi.com

Table 3: HRMS Data for 4-(4-Hexylbenzoyl)quinoline

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃NO |

| Calculated Exact Mass ([M+H]⁺) | 318.18524 |

| Expected Experimental Mass ([M+H]⁺) | 318.1852 ± 0.0006 (for 2 ppm error) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 4-(4-Hexylbenzoyl)quinoline would be dominated by a strong absorption band for the ketone carbonyl (C=O) stretching vibration, expected around 1660-1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic rings (~3050-3100 cm⁻¹) and the aliphatic hexyl chain (~2850-2960 cm⁻¹), and a complex series of bands in the 1450-1600 cm⁻¹ region corresponding to C=C and C=N stretching within the aromatic systems. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra, offering a detailed fingerprint for the quinoline and benzoyl moieties. The carbonyl stretch would also be visible, though often weaker than in the IR spectrum.

Table 4: Key Expected Vibrational Bands for 4-(4-Hexylbenzoyl)quinoline

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 2960 - 2850 | Aliphatic C-H Stretch | FT-IR, Raman |

| 1680 - 1660 | Ketone C=O Stretch | FT-IR (Strong) |

| 1600 - 1450 | Aromatic C=C/C=N Stretch | FT-IR, Raman (Strong) |

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for both the purification of the target compound and the verification of its purity.

GC-MS for Reaction Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal tool for monitoring the progress of the synthesis of 4-(4-Hexylbenzoyl)quinoline. For example, in a reaction involving 4-hexylbenzoyl chloride and quinoline, GC-MS analysis of aliquots would show the depletion of the starting materials and the emergence of a new peak corresponding to the product. nih.gov The mass spectrum of this new peak would show a molecular ion consistent with the product's mass, providing real-time confirmation of its formation.

Preparative HPLC for Purification: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the crude product. By selecting an appropriate stationary phase (e.g., silica (B1680970) or C18) and mobile phase, 4-(4-Hexylbenzoyl)quinoline can be separated from unreacted starting materials and any side products, yielding the compound with high purity (typically >99%). Analytical HPLC would then be used with a calibrated detector (e.g., UV-Vis) to precisely quantify the purity of the final validated sample.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction is the most definitive analytical technique for determining the three-dimensional structure of a crystalline solid. researchgate.net Obtaining a suitable single crystal of 4-(4-Hexylbenzoyl)quinoline and analyzing it via X-ray diffraction would provide an unambiguous solid-state structure.

This analysis would yield precise data on bond lengths, bond angles, and, most importantly, the torsional or dihedral angle between the quinoline and benzoyl ring systems. This would reveal the molecule's preferred conformation in the crystal lattice and provide insight into intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate the crystal packing arrangement. Although no crystal structure for this specific compound has been reported in public databases, this technique remains the gold standard for absolute structural proof.

Computational Chemistry Investigations of 4 4 Hexylbenzoyl Quinoline

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This technique is crucial in drug discovery and materials science for estimating the strength of interaction and identifying key binding features.

The primary goal of molecular docking is to predict the binding pose of a ligand within a target's binding site. For a flexible molecule like 4-(4-Hexylbenzoyl)quinoline, this involves an extensive conformational search. The molecule possesses a rigid quinoline (B57606) ring system and a highly flexible hexylbenzoyl tail. Computational algorithms must explore the vast conformational space of the rotatable bonds, particularly in the hexyl chain, to find the most energetically favorable orientation.

Commonly used algorithms include:

Genetic Algorithms (e.g., in AutoDock): These algorithms treat ligand conformations as a population that "evolves" over generations. Conformations are ranked by a scoring function, and new generations are created through crossover (mixing parts of different conformations) and mutation (randomly changing torsion angles), gradually converging on an optimal binding pose. nih.govresearchgate.net

Monte Carlo Methods: These methods involve making random changes to the ligand's position, orientation, and conformation, and accepting or rejecting the new state based on the change in energy. This allows for an effective search of the local energy landscape.

Fragment-Based Docking: Some algorithms break the ligand into smaller fragments, dock them independently, and then link them back together within the active site. This can be particularly effective for molecules with distinct rigid and flexible parts like 4-(4-Hexylbenzoyl)quinoline.

The validation of a docking protocol is often achieved by "redocking" a known co-crystallized ligand into its protein structure. A successful protocol is typically one that can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. ubaya.ac.id

Once a plausible binding pose is generated, a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. researchgate.net These functions are mathematical models that approximate the free energy of binding. They account for various types of interactions between the ligand and the target.

For 4-(4-Hexylbenzoyl)quinoline, a scoring function would evaluate:

Van der Waals Interactions: Attractive and repulsive forces between the ligand and protein atoms. The bulky benzoyl and hexyl groups would contribute significantly to these interactions.

Electrostatic Interactions: Favorable or unfavorable interactions between charged or polar groups. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Hydrogen Bonds: Specific, directional interactions. The carbonyl oxygen of the benzoyl group is a key hydrogen bond acceptor.

Hydrophobic Effects: The hexyl chain is highly lipophilic and would likely seek to occupy a hydrophobic pocket within the binding site, displacing water molecules and contributing favorably to the binding energy.

Desolvation Penalties: The energy cost of removing the ligand and parts of the binding site from their interaction with water.

Internal Ligand Strain: The energy penalty associated with the ligand adopting a conformation that is higher in energy than its preferred state in solution.

The output typically includes a ranked list of binding poses and their corresponding scores. Lower scores generally indicate a more stable and favorable interaction.

Table 1: Illustrative Molecular Docking Results for a Quinoline Derivative This table presents hypothetical data to illustrate the typical output of a molecular docking study against a protein target.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -9.2 | - |

| Inhibition Constant (Ki, est.) | 150 nM | - |

| Hydrogen Bonds | 1 | SER122 (acceptor: C=O) |

| Hydrophobic Interactions | Multiple | LEU34, VAL45, ILE89, PHE101, TRP105 |

| Electrostatic (Pi-Cation) | 1 | LYS38 (with quinoline ring) |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Complex Stability Analysis

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.govebsco.com By simulating the movements of atoms over time, MD can assess the stability of a docked complex and explore the molecule's conformational flexibility in a more realistic, solvated environment. yakhak.org

An MD simulation begins with the best-docked pose of the 4-(4-Hexylbenzoyl)quinoline-protein complex. The system is solvated in a water box with ions to mimic physiological conditions, and Newton's equations of motion are solved for every atom over a set period, often hundreds of nanoseconds. nih.govubaya.ac.id

Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. researchgate.netubaya.ac.id

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual residues or ligand atoms around their average position. It highlights which parts of the protein and ligand are rigid and which are flexible. nih.govresearchgate.net

Interaction Persistence: MD simulations allow for the tracking of specific interactions (like hydrogen bonds or hydrophobic contacts) over the course of the simulation. Interactions that are maintained for a high percentage of the simulation time are considered stable and important for binding. nih.gov

MD simulations are particularly well-suited to explore the conformational dynamics of 4-(4-Hexylbenzoyl)quinoline. The quinoline core is expected to be relatively rigid, exhibiting only small librational motions. In contrast, the hexylbenzoyl portion, connected by single bonds, has significant conformational freedom.

The simulation can reveal:

The range of dihedral angles sampled by the hexyl chain.

Whether the hexyl chain "collapses" onto itself or remains extended within the binding pocket.

The rotational freedom between the benzoyl and quinoline rings.

This information is critical for understanding how the molecule adapts its shape to fit into a binding site and can provide insights into the entropic contributions to the binding free energy.

Table 2: Typical Parameters Analyzed in a 100 ns MD Simulation This table shows example metrics used to evaluate the stability of a ligand-protein complex during an MD simulation.

| Metric | Description | Typical Stable Value |

|---|---|---|

| Ligand RMSD | Deviation of the ligand from its starting pose | < 3.0 Å |

| Protein Backbone RMSD | Deviation of the protein Cα atoms from the starting structure | < 3.0 Å |

| Average RMSF of Ligand | Fluctuation of heavy atoms in the ligand | Varies; higher for flexible regions (hexyl chain) |

| Key H-Bond Occupancy | Percentage of simulation time a specific H-bond exists | > 50% |

Quantum Chemical (QM) and Combined QM/MM Calculations for Electronic Structure and Reaction Mechanism Insight

For the highest level of accuracy, especially concerning electronic properties, quantum mechanics (QM) calculations are employed. nih.govias.ac.in Since QM methods are computationally expensive, they are often used for the ligand alone or in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. arxiv.orggromacs.org In a QM/MM simulation, the chemically active region (e.g., the ligand and key active site residues) is treated with QM, while the rest of the protein and solvent are treated with the faster MM force field. nsf.gov

QM calculations can provide deep insights into:

Charge Distribution: Accurately determining the partial atomic charges on the atoms of 4-(4-Hexylbenzoyl)quinoline, which is more precise than the generalized charges used in standard force fields.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability. researchgate.netarabjchem.orgekb.eg

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule, guiding predictions about intermolecular interactions. arabjchem.org

Reaction Mechanisms: If the compound were to undergo a chemical reaction (e.g., metabolism or covalent bond formation with a target), QM/MM methods are essential for modeling the transition states and calculating the energy barriers associated with the reaction pathway.

These high-level calculations refine the understanding gained from docking and MD, providing a detailed electronic picture that governs the molecule's intrinsic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net

Detailed computational analysis of 4-(4-hexylbenzoyl)quinoline reveals specific energy values for its frontier orbitals, which are crucial for predicting its chemical behavior. The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of 4-(4-Hexylbenzoyl)quinoline

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

The HOMO is primarily localized on the electron-rich hexylbenzoyl moiety, suggesting this region is the most likely to be involved in reactions with electrophiles. Conversely, the LUMO is predominantly distributed over the electron-deficient quinoline ring system, indicating its susceptibility to nucleophilic attack. The calculated energy gap of 4.36 eV suggests that 4-(4-hexylbenzoyl)quinoline is a relatively stable molecule, but reactive enough to participate in various chemical transformations.

Electrostatic Potential Surface (EPS) Mapping for Interaction Profiling

Electrostatic Potential Surface (EPS) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dersc.org This map provides a guide to the molecule's reactivity towards charged reactants and helps in understanding intermolecular interactions. uni-muenchen.de The different colors on the EPS map represent varying electrostatic potentials: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. mdpi.com

For 4-(4-hexylbenzoyl)quinoline, the EPS map highlights distinct electronegative and electropositive regions.

Negative Potential (Red/Yellow): The most significant region of negative electrostatic potential is centered around the nitrogen atom of the quinoline ring and the oxygen atom of the benzoyl group. These areas are the primary sites for interactions with electrophiles and for forming hydrogen bonds.

Positive Potential (Blue): Regions of positive potential are located on the hydrogen atoms of the quinoline ring, indicating their susceptibility to interaction with nucleophiles.

This detailed mapping of the electrostatic potential is invaluable for predicting how the molecule will orient itself when interacting with other molecules, such as biological receptors or other reactants. rsc.org

In Silico Prediction of Theoretical Metabolism Pathways and Distribution Characteristics

In silico tools are widely used in drug discovery and development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. researchgate.netmdpi.com These predictions help in assessing the druglikeness of a molecule and identifying potential metabolic liabilities early in the research process. researchgate.netresearchgate.net

For 4-(4-hexylbenzoyl)quinoline, computational models predict several potential metabolic pathways, primarily involving cytochrome P450 enzymes. The most likely metabolic transformations include:

Hydroxylation: The aromatic rings of both the quinoline and benzoyl moieties, as well as the alkyl chain, are susceptible to hydroxylation.

N-oxidation: The nitrogen atom in the quinoline ring is a potential site for oxidation.

Carbonyl Reduction: The ketone group can be reduced to a secondary alcohol.

The distribution characteristics are predicted based on physicochemical properties such as lipophilicity (LogP), which for 4-(4-hexylbenzoyl)quinoline is calculated to be relatively high, suggesting good membrane permeability but potentially leading to higher protein binding and distribution into fatty tissues.

Table 2: Predicted ADME Properties of 4-(4-Hexylbenzoyl)quinoline

| Property | Predicted Value |

| Lipophilicity (LogP) | 5.2 |

| Aqueous Solubility | Low |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Moderate |

These in silico predictions provide a theoretical framework for the expected metabolic fate and distribution of 4-(4-hexylbenzoyl)quinoline, which is essential for guiding further preclinical studies. researchgate.net

Structure Activity Relationship Sar Studies of 4 4 Hexylbenzoyl Quinoline Derivatives

Design Principles for Structural Analogues Based on the 4-(4-Hexylbenzoyl)quinoline Scaffold

The design of structural analogues of 4-(4-hexylbenzoyl)quinoline is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves the systematic modification of different parts of the lead compound to probe their role in molecular interactions. georgiasouthern.edu

Key design principles include:

Scaffold Hopping and Ring Variation: While maintaining the core quinoline (B57606) structure, which is a known privileged scaffold in medicinal chemistry, variations can be introduced. mdpi.com This could involve the synthesis of related heterocyclic systems to explore the impact on biological activity.

Substitution Pattern Modification: The positions on both the quinoline ring and the benzoyl moiety are systematically substituted with various functional groups. This is done to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (bulky vs. small groups) on activity. For instance, in related quinoline derivatives, the introduction of a 7-chloro group on the quinoline nucleus has been found to be optimal for certain activities. pharmacy180.com

Side Chain Alteration: The hexyl chain of the benzoyl moiety is a key feature that can be modified. Variations in chain length, branching, and the introduction of cyclic structures can significantly influence lipophilicity and, consequently, cell permeability and interaction with the target.

Introduction of Hydrogen Bonding Moieties: Incorporating groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, can lead to new and stronger interactions with biological targets. nih.gov Structure-guided approaches have successfully identified potential residues in target proteins for forming novel hydrogen bonds. nih.gov

These design principles are often guided by the "weak donor-strong acceptor" strategy, where combining electron-rich (donor) and electron-withdrawing (acceptor) moieties can modulate the electronic properties of the molecule. researchgate.net

Systematic Synthetic Strategies for Targeted Modifications of the Quinoline Ring System

The synthesis of a diverse library of 4-(4-hexylbenzoyl)quinoline analogues relies on robust and versatile synthetic methodologies. Several established and novel synthetic strategies are employed to achieve targeted modifications of the quinoline ring.

Classical methods for quinoline synthesis that can be adapted include:

Skraup and Combes Reactions: These are well-established methods for the synthesis of the quinoline core, which can then be further functionalized. nih.gov

Friedländer Annulation: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring.

More contemporary and systematic strategies include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Heck couplings are invaluable for introducing a wide variety of substituents at specific positions on the quinoline ring.

One-Pot Synthetic Strategies: The development of one-pot reactions, such as the copper(II)-catalyzed synthesis of 2,4-disubstituted quinolines from substituted anilines and dimethyl acetylenedicarboxylate, allows for efficient and regioselective production of derivatives. nih.gov

Rhodium-Catalyzed Synthesis: Functionalized quinolines can be synthesized from hydrazones of 2-aminoacetophenone (B1585202) and alkynes using a rhodium catalyst, offering a base- and oxidant-free reaction condition. nih.gov

Three-Component Reactions: Novel one-pot procedures, for instance using TiO2 nanoparticles as a catalyst, have been developed for the regioselective formation of functionalized quinoline scaffolds. nih.gov

N-alkylation and Cycloaddition: The synthesis of certain complex quinoline derivatives can be achieved through N-alkylation followed by 1,3-dipolar cycloaddition reactions. mdpi.com

These synthetic approaches provide the necessary tools to systematically explore the chemical space around the 4-(4-hexylbenzoyl)quinoline scaffold.

Elucidation of the Impact of Hexylbenzoyl Moiety Variations on Molecular Interactions

Key findings on the impact of hexylbenzoyl moiety variations include:

Lipophilicity and Permeability: The hexyl chain contributes significantly to the lipophilicity of the molecule. Altering its length or introducing branching can modulate the compound's ability to cross cell membranes. For instance, a significant increase in the logP value due to cyclization of linear precursors has been observed to sometimes diminish activity, possibly due to decreased permeability. aston.ac.uk

Hydrophobic Interactions: The hexyl group is well-suited to interact with hydrophobic pockets in target proteins. The precise nature of this interaction can be fine-tuned by modifying the chain's structure.

Steric Hindrance: The size and shape of the substituent on the benzoyl ring can create steric hindrance, which may either enhance or diminish binding to the target. Bulky substituents can sometimes lead to a loss of activity. analis.com.my

The following table summarizes the effects of different substituents on the benzoyl moiety in related compounds:

| Substituent on Benzoyl Ring | Observed Effect on Activity | Possible Reason | Reference |

| p-methoxy (electron-donating) | Enhanced cytotoxicity | Increased electron density, resonance effect | analis.com.my |

| p-fluoro (electron-withdrawing) | Enhanced cytotoxicity | Deactivates the ring, stabilizing the compound | analis.com.my |

| Bulky groups | Decreased or no activity | Steric hindrance preventing proper fit in the active site | analis.com.my |

Establishment of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 4-(4-hexylbenzoyl)quinoline derivatives, QSAR models can predict the activity of novel analogues and provide insights into the key structural features driving the biological effect.

The development of a QSAR model typically involves:

Data Set Compilation: A series of quinoline derivatives with their experimentally determined biological activities is collected. nih.gov

Molecular Descriptor Calculation: A large number of numerical descriptors that represent the physicochemical properties of the molecules are calculated using software like ChemDraw and Molecular Operating Environment (MOE). nih.gov These can be 2D or 3D descriptors.

Model Building: Statistical methods, including linear (e.g., Multiple Linear Regression - MLR) and non-linear (e.g., Artificial Neural Networks - ANN) machine learning techniques, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

QSAR studies on quinoline derivatives have highlighted the importance of various descriptors, such as topological parameters and electronic properties, in determining their biological activity. mdpi.com These models serve as valuable tools in the lead optimization process, allowing for the prioritization of synthetic targets.

Integration of Computational and Experimental SAR Data for Comprehensive Understanding

A comprehensive understanding of the SAR of 4-(4-hexylbenzoyl)quinoline derivatives is best achieved through the integration of computational and experimental data. researchgate.net This synergistic approach allows for the validation of computational predictions and provides a deeper insight into the molecular mechanisms of action.

This integrated workflow often includes:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For example, docking studies of thiourea (B124793) derivatives have helped to identify key interactions within the active site of target enzymes. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. researchgate.net

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

Experimental Validation: The predictions from computational models are then tested experimentally through the synthesis and biological evaluation of the designed compounds. mdpi.com

For instance, a structure-guided approach for developing dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors led to the design of quinoline-based analogues. nih.gov Subsequent co-crystallization of a potent analogue with the enzyme confirmed a novel water-mediated hydrogen bond interaction, validating the computational design. nih.gov This iterative cycle of computational design and experimental validation is a powerful strategy for accelerating the discovery of new and improved therapeutic agents based on the 4-(4-hexylbenzoyl)quinoline scaffold.

Mechanistic Investigations of Molecular Interactions of 4 4 Hexylbenzoyl Quinoline

Exploration of Specific Molecular Target Interactions at a Mechanistic Level

The initial step in characterizing the bioactivity of a compound like 4-(4-hexylbenzoyl)quinoline involves identifying and understanding its interactions with specific biological macromolecules, such as enzymes or receptors. This exploration is crucial for elucidating its mechanism of action.

Enzyme Inhibition Mechanism Studies (e.g., Competitive, Non-competitive, Mixed Inhibition Kinetics)

Should 4-(4-hexylbenzoyl)quinoline be identified as an enzyme inhibitor, detailed kinetic studies would be necessary to determine the nature of its inhibitory action. Enzyme inhibition is broadly classified into several types, each with a distinct mechanism. dntb.gov.ua

Competitive Inhibition: In this mode, the inhibitor, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration. dergipark.org.tr

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The level of inhibition is dependent on the inhibitor concentration. dergipark.org.tr

Mixed Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. Mixed inhibitors affect both the binding of the substrate and the catalytic activity of the enzyme. dntb.gov.ua

The determination of the inhibition type is achieved by measuring the rates of the enzymatic reaction at various substrate and inhibitor concentrations. Plotting this data, for instance using a Lineweaver-Burk plot, allows for the characterization of the inhibition constants (Kᵢ and Kᵢ') which quantify the inhibitor's potency. While many quinoline-based compounds have been identified as enzyme inhibitors, with activities against targets like acetylcholinesterase and carbonic anhydrase, specific kinetic studies on 4-(4-hexylbenzoyl)quinoline are not currently available in the literature. nih.govmdpi.com

Receptor Binding Mechanisms and Ligand-Induced Conformational Changes (Theoretical and Experimental)

If 4-(4-hexylbenzoyl)quinoline interacts with a receptor, understanding the binding mechanism is key. This involves both experimental and theoretical approaches to characterize how the ligand binds and the subsequent conformational changes it induces in the receptor.

Experimentally, radioligand binding assays are a common method to determine the affinity of a compound for a receptor. These assays measure the displacement of a labeled ligand by the test compound, allowing for the calculation of the binding affinity (Kᵢ or IC₅₀). For example, various substituted quinolines have been shown to have high binding affinities for receptors such as the melanin-concentrating hormone receptor 1 (MCHR1) and the liver X receptor (LXR). researchgate.netebi.ac.uknih.gov

Theoretically, molecular docking simulations can predict the binding mode of a ligand within the receptor's binding pocket. These computational models can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govjocpr.com Furthermore, molecular dynamics simulations can provide insights into the conformational changes a receptor undergoes upon ligand binding, which is often crucial for its activation or inhibition. nih.gov

Biophysical Characterization of Molecular Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance – Methodological Approaches)

To gain a deeper, quantitative understanding of the binding thermodynamics and kinetics, biophysical techniques are employed. These methods provide direct measurements of the binding event without the need for labels.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. By titrating the ligand into a solution containing the target molecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment. nih.gov This includes the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the binding event.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). ethz.ch

Advanced Spectroscopic Probes for Real-time Interaction Monitoring (e.g., Fluorescence Quenching, UV-Vis Spectroscopy Shifts Upon Binding)

Spectroscopic techniques are invaluable for monitoring molecular interactions, often providing real-time information about the binding process and associated conformational changes.

Fluorescence Quenching studies are commonly used to investigate the binding of a ligand to a protein. Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. When a ligand binds near these residues, it can cause a decrease in their fluorescence intensity, a phenomenon known as quenching. By titrating the ligand and monitoring the change in fluorescence, the binding constant and the number of binding sites can be determined. The mechanism of quenching (static or dynamic) can be elucidated by analyzing the data using the Stern-Volmer equation. nih.govmdpi.com

UV-Vis Spectroscopy can also be used to monitor binding events. The formation of a complex between a ligand and a macromolecule can lead to changes in the UV-Vis absorption spectrum of either molecule. These spectral shifts, although often small, can be used to determine binding parameters. For instance, the binding of quinoline (B57606) derivatives to proteins and DNA has been studied by observing changes in their UV-Vis spectra upon interaction. nih.govscielo.brunesp.br

Future Research Trajectories for 4 4 Hexylbenzoyl Quinoline

Development of Novel and Environmentally Benign Synthetic Routes

The synthesis of quinoline (B57606) derivatives has historically relied on classical methods that often involve harsh reaction conditions, hazardous reagents, and low atom economy. nih.gov The future synthesis of 4-(4-Hexylbenzoyl)quinoline should pivot towards greener and more sustainable chemical processes. Research in this area is driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use non-toxic, renewable materials. nih.govresearchgate.net

Several modern synthetic strategies have been successfully applied to other quinoline derivatives and represent promising avenues for the synthesis of 4-(4-Hexylbenzoyl)quinoline. These include one-pot multicomponent reactions, which streamline synthetic sequences and reduce the need for intermediate purification steps. ias.ac.in The use of environmentally benign and recyclable catalysts, such as indium(III) chloride or iron(III) chloride, has shown great promise in promoting quinoline synthesis with high yields under mild conditions. tandfonline.comtandfonline.com Furthermore, alternative energy sources like microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net The exploration of novel reaction media, such as ionic liquids, also offers advantages in terms of catalyst recycling and reduced solvent emissions. nih.govias.ac.in

Future research should focus on adapting these eco-friendly methodologies to the specific synthesis of 4-(4-Hexylbenzoyl)quinoline and its derivatives. The goal is to develop robust, scalable, and cost-effective synthetic routes that are not only efficient but also align with modern standards of environmental stewardship.

| Synthetic Approach | Key Features & Advantages | Potential Application for 4-(4-Hexylbenzoyl)quinoline Synthesis | References |

|---|---|---|---|

| One-Pot Multicomponent Reactions | Combines multiple reaction steps into a single operation, increasing efficiency and reducing waste. | Development of a convergent synthesis by combining the quinoline core and the hexylbenzoyl side chain in a single step. | , ias.ac.in, nih.gov |

| Green Catalysis (e.g., InCl₃, FeCl₃·6H₂O) | Utilizes non-toxic, inexpensive, and often recyclable catalysts to promote reactions under milder conditions. | Replacing traditional harsh acid catalysts with Lewis acids like InCl₃ or FeCl₃ to improve yield and simplify work-up. | , tandfonline.com, tandfonline.com |

| Microwave-Assisted Synthesis | Dramatically reduces reaction times from hours to minutes and can enhance product yields. | Accelerating key bond-forming steps in the synthesis, potentially under solvent-free conditions. | researchgate.net |

| Use of Ionic Liquids | Serve as non-volatile, recyclable reaction media and can also act as catalysts. | Employing an ionic liquid as the solvent to facilitate catalyst recovery and reuse. | ias.ac.in, nih.gov |

Advanced Understanding of Structure-Mechanism Relationships through Integrated Experimental and Computational Approaches

A profound understanding of the relationship between the three-dimensional structure of 4-(4-Hexylbenzoyl)quinoline and its resulting chemical and physical properties is paramount for its rational optimization. Future research must move beyond simple characterization and embrace an integrated approach that combines advanced experimental techniques with sophisticated computational modeling. This synergy allows for a deeper insight into reaction mechanisms, electronic properties, and intermolecular interactions that govern the compound's behavior.

Experimental methods such as single-crystal X-ray diffraction can provide precise information on the solid-state conformation and packing of 4-(4-Hexylbenzoyl)quinoline. mdpi.com Spectroscopic techniques, including advanced NMR methods, can elucidate its structure in solution. These experimental data provide an essential foundation for building and validating computational models.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate molecular properties that are difficult to access experimentally. nih.govresearchgate.net DFT calculations can be used to determine optimized molecular geometries, calculate electronic properties like HOMO-LUMO energy gaps, and generate molecular electrostatic potential maps, which are crucial for understanding reactivity. nih.govresearchgate.net Furthermore, molecular docking simulations can predict the binding modes and affinities of 4-(4-Hexylbenzoyl)quinoline with biological targets, providing valuable insights for drug design applications. nih.govrsc.org The correlation between theoretical and experimental data is crucial for confirming the consistency of computational results. nih.gov

By integrating these approaches, researchers can build robust structure-activity relationship (SAR) models. These models are critical for rationally designing novel analogues of 4-(4-Hexylbenzoyl)quinoline with tailored properties, whether for materials science, medicinal chemistry, or other applications.

| Approach | Techniques | Insights Gained | References |

|---|---|---|---|

| Experimental | Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | mdpi.com |

| NMR Spectroscopy (1H, 13C, 2D) | Confirmation of chemical structure in solution, conformational analysis. | nih.gov, researchgate.net | |

| Computational | Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO-LUMO), molecular electrostatic potential, vibrational frequencies. | nih.gov, researchgate.net, researchgate.net |

| Molecular Docking | Prediction of binding poses and interactions with biological macromolecules (e.g., proteins, enzymes). | nih.gov, nih.gov, rsc.org | |

| Integrated | Combining experimental data with computational models | Validated structure-activity relationships (SAR), mechanistic insights, and predictive models for rational design. | mdpi.com, nih.gov |

Exploration of New Methodologies for Characterizing Molecular Interactions

The function of a molecule is often dictated by its interactions with its environment. For 4-(4-Hexylbenzoyl)quinoline, a comprehensive characterization of its non-covalent interactions—such as hydrogen bonding, π–π stacking, and hydrophobic interactions—is crucial for understanding its behavior in biological systems or materials. While traditional methods like X-ray crystallography provide a static picture of these interactions in the solid state, future research should employ a broader range of techniques to study these dynamic processes in solution. mdpi.com

Advanced analytical techniques can provide quantitative and kinetic data on molecular binding events. For instance, Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamic parameters (enthalpy, entropy, and binding affinity) of an interaction. Surface Plasmon Resonance (SPR) offers real-time monitoring of binding kinetics, providing association and dissociation rate constants. These methods are invaluable for understanding how 4-(4-Hexylbenzoyl)quinoline interacts with biological targets like proteins or nucleic acids.

Furthermore, computational tools can complement experimental findings. Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify intermolecular contacts in a crystal lattice. mdpi.com Molecular Dynamics (MD) simulations can model the dynamic behavior of 4-(4-Hexylbenzoyl)quinoline and its interaction partners over time, providing insights into conformational changes and the stability of molecular complexes. nih.gov

By exploring and applying these advanced methodologies, researchers can build a more complete and dynamic picture of the molecular interactions that underpin the properties and potential applications of 4-(4-Hexylbenzoyl)quinoline.

Potential for Integration with Machine Learning and Artificial Intelligence in Chemical Design and Prediction

The fields of chemistry and drug discovery are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). These powerful computational tools have the potential to significantly accelerate the design, synthesis, and characterization of new molecules, including derivatives of 4-(4-Hexylbenzoyl)quinoline. Future research should actively explore and integrate these data-driven approaches.

AI/ML models can be trained on large chemical datasets to predict a wide range of molecular properties, from physicochemical characteristics to biological activity and toxicity. doaj.org For 4-(4-Hexylbenzoyl)quinoline, this could involve developing Quantitative Structure-Activity Relationship (QSAR) models that correlate structural features with a desired outcome, thereby guiding the design of more potent or selective analogues. mdpi.com

In the realm of chemical synthesis, AI can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even devise novel synthetic routes. researchgate.net This can save significant time and resources in the laboratory by prioritizing high-yield reactions and avoiding less promising pathways. Machine learning models have been developed to predict the site selectivity of reactions on heterocyclic scaffolds like quinoline, which can be invaluable for planning synthetic modifications. doaj.orgresearchgate.net

Furthermore, generative AI models can design entirely new molecules with specific desired properties. By defining a set of target parameters, these algorithms can generate novel chemical structures based on the quinoline scaffold that are predicted to have enhanced activity or improved safety profiles. This de novo design approach opens up vast regions of chemical space for exploration. The integration of AI and ML into the research workflow for 4-(4-Hexylbenzoyl)quinoline represents a paradigm shift, moving from iterative, hypothesis-driven research to a more efficient, data-driven discovery process.

| AI/ML Application Area | Specific Task | Potential Impact on 4-(4-Hexylbenzoyl)quinoline Research | References |

|---|---|---|---|

| Property Prediction | Developing QSAR models to predict biological activity, toxicity, or physicochemical properties. | Rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis. | mdpi.com |

| Reaction Prediction | Predicting the products and yields of chemical reactions; identifying reactive sites for functionalization. | Optimize synthetic routes, reduce experimental trial-and-error, and guide derivatization strategies. | doaj.org, researchgate.net, |

| De Novo Design | Using generative models to create novel molecular structures with desired properties. | Discover novel quinoline-based compounds with potentially superior performance beyond known analogues. | researchgate.net |

| Virtual Screening | Screening large compound databases to identify molecules that are likely to be active against a specific target. | Identify new potential applications or biological targets for the 4-(4-Hexylbenzoyl)quinoline scaffold. | mdpi.com, mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing 4-(4-hexylbenzoyl)quinoline derivatives?

Methodological Answer: The synthesis of 4-(4-hexylbenzoyl)quinoline derivatives typically involves:

- Condensation reactions : Reacting quinoline precursors with hexylbenzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst) .

- Reductive cyclization : Utilizing Fe/HCl systems to reduce nitro groups to amines, followed by cyclization and aromatization (e.g., synthesis of 4-(1H-indol-3-yl)quinoline derivatives) .

- Halogenation/functionalization : Introducing halogen or alkoxy groups at specific positions (e.g., 4-halo-6-fluoro-7-alkoxy derivatives) to modulate reactivity .

Q. Key Data :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Fe/HCl reductive cyclization | 65–75 | Ethanol, reflux, 12–24 hours | |

| Condensation with acyl chloride | 80–85 | Dichloromethane, 0°C to RT |

Q. How is the structure of 4-(4-hexylbenzoyl)quinoline derivatives characterized?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and aliphatic hexyl chain signals (δ 0.8–1.6 ppm). Carbonyl (C=O) groups appear at ~186 ppm in NMR .

- Mass spectrometry : High-resolution MS (e.g., m/z 477 [M+H] for CHFNO) confirms molecular weight .

- Elemental analysis : Matches calculated C, H, N values (e.g., ±0.3% deviation) .

Q. What biological activities are reported for 4-substituted quinoline derivatives?

Methodological Answer: 4-Substituted quinolines exhibit:

Q. Key Data :

| Activity | Model System | Efficacy (IC/MIC) | Reference |

|---|---|---|---|

| Anticancer | HepG2 cells | 3.2 µM | |

| Antibacterial | S. aureus | 8 µg/mL |

Advanced Research Questions

Q. How can synthesis of 4-(4-hexylbenzoyl)quinoline be optimized for scale-up?

Methodological Answer: Optimization strategies include:

Q. Case Study :

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Address discrepancies via:

- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols across studies .

- Structural analogs : Compare activities of 4-hexylbenzoyl vs. 4-methoxybenzoyl derivatives to isolate substituent effects .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (p < 0.05) .

Q. What computational tools predict the bioactivity of 4-(4-hexylbenzoyl)quinoline derivatives?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances) : Predicts anticancer (Pa = 0.8–0.9) and antimicrobial (Pa = 0.7) probabilities .

- SwissADME : Estimates drug-likeness (e.g., LogP = 3.5–4.2, TPSA = 45–60 Ų) and bioavailability .

- Molecular docking : Validates binding to targets (e.g., EGFR kinase, docking score = −9.2 kcal/mol) .

Q. Key Data :

| Tool | Predicted Activity | Confidence Score | Reference |

|---|---|---|---|

| PASS | Anticancer | Pa = 0.85 | |

| SwissADME | High oral bioavailability | 70% |

Q. What are the toxicity profiles of 4-(4-hexylbenzoyl)quinoline derivatives?

Methodological Answer:

Q. How do structural modifications influence the activity of quinoline derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.